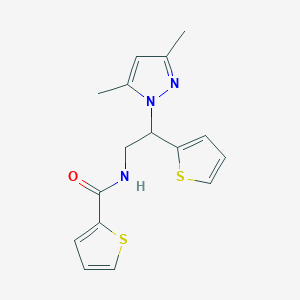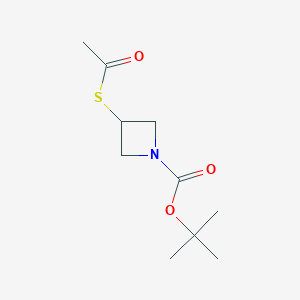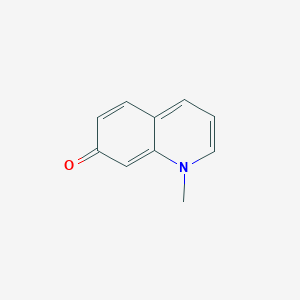
1-Methyl-1,7-dihydroquinolin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1,7-dihydroquinolin-7-one, also known as MDQ, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. MDQ belongs to the class of quinolines and has a molecular formula of C10H11NO.
作用機序
The exact mechanism of action of 1-Methyl-1,7-dihydroquinolin-7-one is not fully understood. However, studies have suggested that 1-Methyl-1,7-dihydroquinolin-7-one exerts its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 1-Methyl-1,7-dihydroquinolin-7-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-Methyl-1,7-dihydroquinolin-7-one has been shown to have various biochemical and physiological effects. Studies have shown that 1-Methyl-1,7-dihydroquinolin-7-one can reduce oxidative stress and inflammation in the brain, which is associated with various neurodegenerative diseases. 1-Methyl-1,7-dihydroquinolin-7-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 1-Methyl-1,7-dihydroquinolin-7-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-Methyl-1,7-dihydroquinolin-7-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 1-Methyl-1,7-dihydroquinolin-7-one has also been extensively studied, and its potential therapeutic applications have been well documented. However, 1-Methyl-1,7-dihydroquinolin-7-one also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, the exact mechanism of action of 1-Methyl-1,7-dihydroquinolin-7-one is not fully understood, which can make it challenging to design experiments to investigate its therapeutic effects.
将来の方向性
There are several future directions for research on 1-Methyl-1,7-dihydroquinolin-7-one. One potential area of research is to investigate the use of 1-Methyl-1,7-dihydroquinolin-7-one as a potential therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another area of research is to investigate the use of 1-Methyl-1,7-dihydroquinolin-7-one in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of 1-Methyl-1,7-dihydroquinolin-7-one and its potential therapeutic applications.
合成法
1-Methyl-1,7-dihydroquinolin-7-one can be synthesized through a multi-step process involving the condensation of 2-aminobenzophenone with ethyl acetoacetate followed by cyclization with acetic anhydride. The final product is obtained by demethylation of the intermediate compound using boron tribromide.
科学的研究の応用
1-Methyl-1,7-dihydroquinolin-7-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. 1-Methyl-1,7-dihydroquinolin-7-one has been shown to have anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-Methyl-1,7-dihydroquinolin-7-one has also been shown to have neuroprotective effects against Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation in the brain. In addition, 1-Methyl-1,7-dihydroquinolin-7-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-methylquinolin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-6-2-3-8-4-5-9(12)7-10(8)11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWHNSXKDOCYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C2C1=CC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2705342.png)


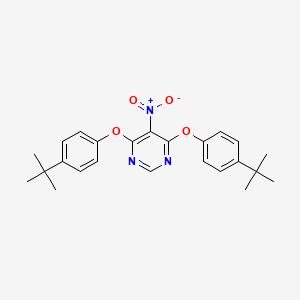
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2705348.png)
![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B2705351.png)
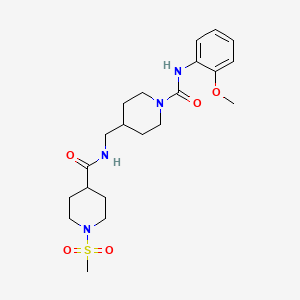
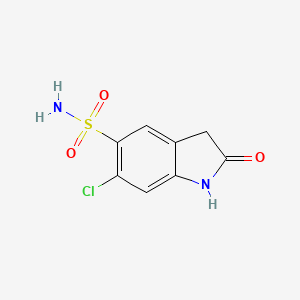

![2-Amino-2-[3-(4-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2705360.png)
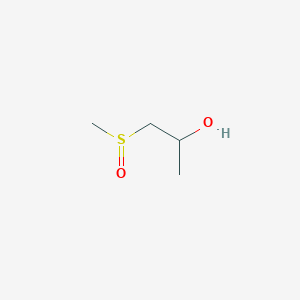
![6-(Tert-butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B2705362.png)
